molecular formula C16H13ClN2O2 B3016767 Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate CAS No. 900015-03-4

Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate

Cat. No.: B3016767
CAS No.: 900015-03-4
M. Wt: 300.74
InChI Key: DVXLVAJLSACWNU-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate is a chemical compound with the molecular formula C16H13ClN2O2. It is a member of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate typically involves the reaction of 2-aminopyridine with ethyl 2-bromo-6-chlorobenzoate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the imidazo[1,2-a]pyridine ring .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate
  • Ethyl 2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate
  • Ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate

Uniqueness

Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications .

Properties

IUPAC Name

ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-2-21-16(20)13-6-4-3-5-12(13)14-10-19-9-11(17)7-8-15(19)18-14/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXLVAJLSACWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CN3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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